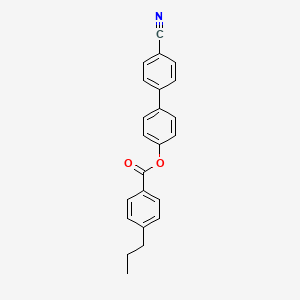

4-Cyanobiphenyl-4'-propylbenzoate

Description

Contextualization within the Field of Thermotropic Liquid Crystals

The molecular arrangement in thermotropic liquid crystals can be influenced by various factors, including the length of the terminal chains and the nature of the linking groups. nih.gov For instance, the flexibility of the molecule can be enhanced by the free rotation in biphenyl (B1667301) rings, which in turn affects the physical and thermal properties of the resulting mesophases. nih.gov

Significance of Cyano-Substituted Biphenyl Esters in Contemporary Materials Science Research

The introduction of a cyano (-CN) group as a terminal substituent in biphenyl esters has profound effects on their properties, making them particularly valuable in materials science. tandfonline.comrsc.org The strong dipole moment of the cyano group enhances the dielectric anisotropy of the molecule, a crucial parameter for applications in display technologies. tandfonline.com This substitution also influences the mesomorphic behavior, often leading to the stabilization of nematic and smectic phases. tandfonline.comtandfonline.com

Research has shown that cyano-substituted biphenyl esters can exhibit interesting phenomena such as reentrant mesophases, where a less ordered phase reappears upon cooling from a more ordered phase. tandfonline.com Furthermore, the cyano group can participate in intermolecular interactions, which plays a role in the self-assembly and macroscopic properties of these materials. The versatility of cyano-capped molecules extends to their use as active layers in solar cells and light-emitting diodes, as well as in the development of organic sensors and probes. rsc.org

Overview of Academic Research Trajectories for 4-Cyanobiphenyl-4'-propylbenzoate and Related Structures

Academic research on this compound and its analogues has focused on understanding the structure-property relationships that govern their liquid crystalline behavior. Studies have investigated the synthesis of homologous series with varying alkyl chain lengths to observe the effect on phase transition temperatures and the types of mesophases formed. rsc.org For example, comparing 4'-alkylseleno-4-cyanobiphenyls with their alkyl, alkoxy, and alkylthio counterparts has provided insights into how different heteroatoms influence mesogenic ability. rsc.org

Computational studies have also been employed to analyze the molecular arrangements and motions that are fundamental to their liquid crystalline properties. Research has also explored the synthesis of more complex structures, such as liquid crystalline oligomers and polymers containing cyanobiphenyl units, which can exhibit novel phases. The synthesis of related compounds, like 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, and their characterization through techniques like X-ray crystallography provide detailed information about their molecular conformation and intermolecular interactions. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C23H19NO2 |

| Molecular Weight | 341.40 g/mol |

| CAS Number | 59443-79-7 |

| IUPAC Name | [4-(4-cyanophenyl)phenyl] 4-propylbenzoate |

Source: nih.govcanbipharm.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H19NO2 |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

[4-(4-cyanophenyl)phenyl] 4-propylbenzoate |

InChI |

InChI=1S/C23H19NO2/c1-2-3-17-4-10-21(11-5-17)23(25)26-22-14-12-20(13-15-22)19-8-6-18(16-24)7-9-19/h4-15H,2-3H2,1H3 |

InChI Key |

IIRLOGPQMLRMIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Advanced Synthetic Strategies for the Biphenyl (B1667301) Core

Transition Metal-Catalyzed Aryl Coupling Techniques

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and is frequently utilized for the creation of biaryl linkages. google.com The Suzuki coupling reaction, for instance, involves the cross-coupling of an organoboron compound with an organohalide. In the context of 4-cyanobiphenyl (B145940) synthesis, this could involve the reaction of 4-cyanophenylboronic acid with a 4-halobiphenyl derivative or vice versa. capes.gov.br These reactions are known for their high yields and functional group tolerance. youtube.com

Another prominent method is the Negishi coupling, which employs an organozinc reagent. While less common than the Suzuki coupling for this specific application, it offers an alternative pathway for the formation of the C-C bond between the two phenyl rings.

These catalytic cycles typically involve oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with the organoboron or organozinc species, and finally, reductive elimination to yield the biphenyl product and regenerate the catalyst.

Grignard Reagent-Mediated Biphenyl Formation

Grignard reagents, powerful organomagnesium nucleophiles, provide a classic yet effective route to biphenyl derivatives. quora.comyoutube.com The general approach involves the reaction of a phenylmagnesium halide with a second aryl halide. For the synthesis of a substituted biphenyl, a Grignard reagent can be formed from a halogenated benzene (B151609) derivative by reacting it with magnesium metal. google.comgoogle.com This organometallic species then acts as a nucleophile, attacking another molecule of an aryl halide, often in the presence of a catalyst. google.com

One specific strategy involves the formation of a Grignard reagent from a halogenated benzene, which then reacts with a boric acid ester to produce a phenylboronic acid derivative. This intermediate can then undergo a palladium-catalyzed coupling reaction with a p-halobenzonitrile to yield 4-cyanobiphenyl. google.com It is crucial to conduct these reactions under anhydrous conditions, as even trace amounts of water can quench the Grignard reagent. youtube.com

A notable side reaction in Grignard-based biphenyl synthesis is the formation of homocoupling products, where two molecules of the Grignard reagent react with each other. Careful control of reaction parameters is necessary to minimize this and other byproducts. youtube.com

Multi-Step Approaches from Aromatic Precursors

Beyond direct coupling methods, multi-step sequences starting from readily available aromatic compounds are also employed. researchgate.net A traditional, albeit more lengthy, approach begins with biphenyl itself. This can undergo a series of reactions including acylation, reduction, halogenation, and finally, cyanation to introduce the necessary functional groups. nih.gov

Another multi-step pathway involves the acylation of biphenyl, followed by ammonolysis and dehydration to form the nitrile group. google.com These classical methods, while often involving more steps, can be advantageous when the starting materials for coupling reactions are not readily accessible.

A more recent one-pot approach for the synthesis of 4'-alkyl-4-cyanobiaryls involves the cross-coupling between the dianion of terephthalonitrile (B52192) and a neutral aromatic nitrile in liquid ammonia, followed by alkylation. nih.gov This method circumvents the need for pre-functionalized starting materials often required in transition metal-catalyzed reactions. nih.gov

Esterification Protocols for Benzoate (B1203000) Linkage Formation

Once the 4-hydroxy-4'-cyanobiphenyl intermediate is obtained, the final step is the formation of the ester linkage with 4-propylbenzoic acid. Standard esterification methods are generally effective. One common and reliable method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This reaction proceeds under mild conditions and typically affords high yields.

Alternatively, the acid chloride of 4-propylbenzoic acid can be prepared by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-propylbenzoyl chloride is then reacted with 4-hydroxy-4'-cyanobiphenyl in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.

The choice of esterification protocol often depends on the scale of the reaction, the desired purity, and the sensitivity of the starting materials to the reaction conditions.

Purification and Characterization of Synthetic Intermediates and Final Product for Research Purity

Achieving high purity is paramount for the application of 4-cyanobiphenyl-4'-propylbenzoate in liquid crystal research. Throughout the synthesis, intermediates are purified to ensure the success of subsequent steps. The final product requires rigorous purification to remove any unreacted starting materials, catalysts, and byproducts.

Purification Techniques:

Crystallization: This is a primary method for purifying solid intermediates and the final product. The choice of solvent is critical to obtain high-purity crystals.

Column Chromatography: Silica (B1680970) gel column chromatography is extensively used to separate the desired compound from impurities based on their differential adsorption to the stationary phase. A gradient of solvents with increasing polarity is often employed to elute the compounds.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity, especially for demanding research applications, preparative HPLC is the method of choice. researchgate.net It offers superior separation efficiency compared to standard column chromatography.

Characterization Techniques:

A suite of analytical techniques is used to confirm the identity and purity of the synthesized compounds.

| Technique | Purpose | Typical Observations for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and connectivity of atoms. | 1H NMR will show characteristic signals for the aromatic protons of the biphenyl and benzoate moieties, as well as the aliphatic protons of the propyl chain. 13C NMR will confirm the presence of all unique carbon atoms, including the nitrile and carbonyl carbons. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | A strong, sharp absorption band around 2230 cm-1 corresponding to the C≡N stretch of the nitrile group. A strong absorption band around 1735 cm-1 for the C=O stretch of the ester group. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the exact mass of the compound (C₂₃H₁₉NO₂). |

| Melting Point Analysis | To assess the purity of the final crystalline product. | A sharp and well-defined melting point indicates high purity. The melting point for 4-cyanobiphenyl is reported to be in the range of 85-87 °C. chemicalbook.com |

| Elemental Analysis | To determine the elemental composition of the compound. | The experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the calculated theoretical values. |

By employing a combination of these purification and characterization techniques, researchers can ensure that the synthesized this compound meets the stringent purity requirements for its use in advanced materials research.

Phase Behavior and Mesomorphic Characterization

Elucidation of Liquid Crystalline Mesophases

The molecular structure of 4-Cyanobiphenyl-4'-propylbenzoate, featuring a rigid biphenyl (B1667301) core, a polar cyano group, and a flexible propylbenzoate tail, suggests the potential for forming various liquid crystalline phases. chemblink.com The cyanobiphenyl group is a well-known mesogenic unit that promotes the formation of nematic and smectic phases in many compounds.

Nematic Phase (N) and Its Orientational Order

The nematic phase is the most common liquid crystal phase, characterized by long-range orientational order of the molecular long axes, but no long-range positional order. mdpi.com While many cyanobiphenyl derivatives exhibit a nematic phase, specific studies confirming and detailing the orientational order parameter of the nematic phase for this compound are not readily found in the provided search results. Homologous series of 4'-alkyl-4-cyanobiphenyls (nCB) are known to exhibit low-temperature nematic behavior.

Smectic Phases (SmA, SmC, SmCтв) and Layered Organization

Smectic phases possess a higher degree of order than nematic phases, with molecules organized into layers. nih.gov Depending on the arrangement of molecules within these layers, different smectic phases such as Smectic A (SmA), where molecules are perpendicular to the layer planes, and Smectic C (SmC), where they are tilted, can be formed. Some cyanobiphenyl-based liquid crystals are known to exhibit smectic phases, particularly those with longer alkyl chains. nih.govrsc.org However, specific experimental confirmation and characterization of smectic phases (SmA, SmC, or the twist-bend smectic C phase, SmCтв) for this compound are not detailed in the available literature.

Twist-Bend Nematic (Nтв) and Other Unique Deformed Mesophases

The twist-bend nematic (Nтв) phase is a relatively recently discovered mesophase characterized by a heliconical twisting of the molecular director with a pitch on the order of nanometers. mdpi.commdpi.com This phase is typically observed in bent-shaped molecules, such as certain liquid crystal dimers like CB7CB. mdpi.comaps.org The molecular structure of this compound, being a monomer, makes the formation of an Nтв phase less likely compared to dimeric systems. There is no information in the search results to suggest that this compound exhibits a twist-bend nematic phase.

Cholesteric Liquid Crystalline Phases

Cholesteric (or chiral nematic, N*) phases are formed when chiral molecules are present in a nematic liquid crystal, or when a chiral dopant is added to a non-chiral nematic material. highland.cc.il.us This results in the formation of a helical superstructure. While this compound is an achiral molecule, it could potentially form a cholesteric phase if mixed with a suitable chiral dopant. However, specific studies on the cholesteric phase behavior of doped this compound are not available in the provided search results.

Investigation of Phase Transitions and Their Thermodynamics

The transitions between different mesophases and from the liquid crystalline state to the isotropic liquid are fundamental characteristics of a liquid crystal.

Nematic-Isotropic (N-I) Phase Transitions

The nematic-isotropic (N-I) phase transition is a first-order phase transition that marks the loss of long-range orientational order. arxiv.org The thermodynamics of this transition, including the transition temperature (TNI) and the associated enthalpy change (ΔH), are key parameters. For many members of the 4-cyano-4'-n-alkylbiphenyl (nCB) homologous series, these values have been extensively studied. arxiv.orgaps.org For instance, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) has a well-documented N-I transition at 35.0 °C. wikipedia.org Unfortunately, specific thermodynamic data for the N-I transition of this compound could not be located in the search results.

Crystal-Mesophase Transitions and Polymorphism

Table 1: Melting Points and Enthalpies of Fusion for Polymorphs of the Related Compound 4-cyano-4'-n-propylbiphenyl (CB3) researchgate.net

| Crystalline Form | Melting Point (K) | Enthalpy of Fusion (kJ/mol) |

| K_I | 338.4 (±0.5) | 19.9 (±0.5) |

| K_II | 326.3 (±0.3) | 16.7 (±0.7) |

Solid-Solid Phase Transitions within Crystalline Forms

In addition to melting, solid-solid phase transitions can occur within the crystalline forms of liquid crystalline materials. These transitions involve a change in the crystal lattice structure without entering the liquid or mesophase state. PubChem lists "solid-to-solid transition" as a property of this compound, suggesting that such transitions are expected for this compound. nih.gov Studies on other liquid crystalline materials, such as 4-cyano-3-fluorophenyl 4-pentylbenzoate, have identified solid-solid phase transitions occurring at specific temperatures, which can be detected by techniques like adiabatic calorimetry and DSC. bohrium.com These transitions are a manifestation of the complex energetic landscape of the crystalline state.

Glass Transition Phenomena in Supercooled Mesophases

When a liquid crystal is cooled rapidly from its mesophase, it can bypass crystallization and form a glassy state. This non-equilibrium, amorphous solid state is characterized by a glass transition temperature (T_g). At the glass transition, the material's properties, such as heat capacity and thermal expansion, change significantly. Research on 4'-alkylseleno-4-cyanobiphenyls has shown that some members of this homologous series exhibit a glass transition, with the T_g value being influenced by the molecular structure, such as the flexibility of a selenoether linkage. researchgate.net For example, a lower T_g has been attributed to a more bent molecular geometry. researchgate.net While specific T_g data for this compound is not available, the potential for it to form a glassy state upon supercooling of its mesophase is a recognized phenomenon in related liquid crystal systems.

Structure-Mesomorphism Relationships

The mesomorphic properties of a liquid crystal, such as the type of mesophase formed and the temperature range over which it is stable, are intrinsically linked to its molecular structure.

Influence of Alkyl Chain Length and Parity on Mesophase Stability and Range

The length and parity (even or odd number of carbon atoms) of the terminal alkyl chain play a critical role in determining the mesomorphic behavior of liquid crystals. In homologous series of cyanobiphenyl-based compounds, a general trend is observed where the clearing point (the temperature at which the material transitions from the mesophase to the isotropic liquid) alternates with the length of the alkyl chain. This "odd-even effect" is a well-known phenomenon. rsc.org

For instance, in the 4'-alkylseleno-4-cyanobiphenyls (nSeCB) series, the isotropic-to-nematic phase transition temperatures (T_IN) show a distinct dependence on the alkyl chain length. rsc.org Generally, longer alkyl chains tend to promote the formation of smectic phases, which have a higher degree of order than nematic phases. rsc.org While all tested nSeCB homologues only exhibited nematic phases, longer-chain members of the related nCB, nOCB, and nSCB series form smectic A phases. rsc.org The propyl group in this compound, being a short chain, would typically favor the formation of a nematic mesophase.

Table 2: Influence of Alkyl Chain Length on Mesophase Type in Cyanobiphenyl Homologous Series rsc.org

| Series | Alkyl Chain Length | Mesophase Type |

| nCB | Longer chains | Smectic A |

| nOCB | Longer chains | Smectic A |

| nSCB | Longer chains | Smectic A |

| nSeCB | n = 1-6 | Nematic |

Role of Terminal Substituents and Core Rigidity

The terminal substituents and the rigidity of the molecular core are fundamental to the stability and type of mesophase. The 4-cyanobiphenyl (B145940) group is a classic mesogenic unit, meaning it is a molecular fragment that tends to induce liquid crystalline behavior. The rigidity of the biphenyl core provides the necessary structural anisotropy, while the terminal cyano (-C≡N) group contributes a strong dipole moment. This strong dipole leads to significant intermolecular interactions that stabilize the liquid crystalline phase. nih.gov

Molecular Bend and Flexible Linkers in Bimesogenic Systems

Bimesogenic systems are molecules that contain two mesogenic units connected by a flexible spacer. The study of such systems provides valuable insights into the relationship between molecular architecture and mesomorphism. In cyanobiphenyl-based dimers, the length and flexibility of the alkyl chain linker significantly influence the resulting liquid crystal phases. For example, some cyanobiphenyl dimers are known to form a twist-bend nematic (N_TB) phase, a complex chiral mesophase formed by achiral molecules. rsc.orgscispace.com

The introduction of an ether linkage into the spacer of a cyanobiphenyl dimer has been shown to affect the stability of the N_TB phase. rsc.orgscispace.com The bend in the molecular structure, which can be influenced by the nature of the flexible linker, is a critical factor in the formation of such exotic mesophases. While this compound is a single mesogen, the principles learned from bimesogenic systems highlight the importance of molecular shape and flexibility, which are also relevant to the packing and phase behavior of this compound.

Molecular Interactions and Collective Phenomena

Dipolar Interactions and Anti-Parallel Molecular Association of Cyano Groups

A defining feature of 4-Cyanobiphenyl-4'-propylbenzoate, and cyanobiphenyl-based liquid crystals in general, is the presence of a strong permanent dipole moment originating from the highly polar cyano (C≡N) group. jkps.or.kr This strong dipole significantly influences the intermolecular interactions and the resulting bulk properties of the material.

The large dipole moment along the long molecular axis leads to a strong tendency for anti-parallel correlation between neighboring molecules. surajitdhara.in In this arrangement, the molecules align head-to-tail, with the cyano group of one molecule positioned adjacent to the propylbenzoate tail of its neighbor. This anti-parallel association partially cancels out the net dipole moment within local molecular clusters, a phenomenon that has been confirmed by X-ray diffraction studies on related cyanobiphenyl compounds. surajitdhara.in This association is a key factor in determining the dielectric anisotropy of the material, which is a measure of the difference in dielectric permittivity parallel and perpendicular to the director. Due to the anti-parallel pairing, the dielectric anisotropy of cyanobiphenyls is positive but lower than what would be expected for a system of non-interacting, parallel-aligned dipoles.

| Compound | Alkyl Chain Length (n) | ε|| (Parallel Permittivity) | ε⊥ (Perpendicular Permittivity) | Δε (Dielectric Anisotropy) |

|---|---|---|---|---|

| 5CB | 5 | 18.5 | 7.0 | 11.5 |

| 6CB | 6 | 17.5 | 6.8 | 10.7 |

| 7CB | 7 | 16.8 | 6.5 | 10.3 |

| 8CB | 8 | 15.5 | 6.2 | 9.3 |

Data is representative of the nCB series and illustrates the general trend. ε|| and ε⊥ are the dielectric permittivities parallel and perpendicular to the director, respectively. Δε = ε|| - ε⊥.

Orientational Order Parameters and Director Field Distributions

The degree of long-range orientational order in the nematic phase of this compound is quantified by the scalar order parameter, S. ias.ac.ininfn.it This parameter is defined as S = ½ ⟨3cos²θ - 1⟩, where θ is the angle between the long axis of an individual molecule and the director, and the brackets denote an average over all molecules in the sample. A value of S = 1 corresponds to a perfectly ordered system where all molecular axes are parallel to the director, while S = 0 represents a completely isotropic liquid with no long-range orientational order. ias.ac.in In a typical nematic phase, the order parameter is temperature-dependent, decreasing with increasing temperature until it abruptly drops to zero at the nematic-isotropic transition temperature.

The orientational order parameter can be determined experimentally using various techniques, including nuclear magnetic resonance (NMR), Raman spectroscopy, and measurements of physical anisotropies such as birefringence (the difference in refractive indices for light polarized parallel and perpendicular to the director) and diamagnetic anisotropy. jkps.or.kr For cyanobiphenyls, infrared spectroscopy of the C≡N stretching vibration is a particularly useful method for determining the order parameter. jkps.or.kr

The director field, which describes the spatial variation of the director, is generally uniform in a well-aligned sample. However, under the influence of external fields (electric or magnetic) or at interfaces, the director field can become distorted. The nature of these distortions is governed by the elastic properties of the liquid crystal, described by the Frank elastic constants for splay, twist, and bend deformations.

Conformational Distributions and Molecular Flexibility

While often depicted as a rigid rod, the this compound molecule possesses a degree of conformational flexibility. This flexibility arises from several sources: rotation around the single bond connecting the two phenyl rings of the biphenyl (B1667301) unit, and the conformational freedom of the propyl chain and the benzoate (B1203000) ester linkage.

The dihedral angle between the two phenyl rings of the biphenyl core is not fixed but is subject to a torsional potential. In the gaseous state, the rings are twisted with respect to each other to minimize steric hindrance. In the condensed liquid crystalline phase, intermolecular interactions favor a more planar conformation to enhance π-π stacking.

Theoretical and Computational Modeling Approaches

Molecular Dynamics (MD) Simulations for Mesophase Behavior

Molecular dynamics (MD) simulations are a cornerstone in the study of liquid crystals, enabling the examination of the dynamic evolution of a system at the atomic level. For cyanobiphenyl-based molecules, MD simulations have been instrumental in understanding the formation and characteristics of the mesophase.

Theoretical studies on compounds like p-n-propyl cyanobiphenyl (3CB), a related cyanobiphenyl molecule, have utilized quantum mechanical approaches to calculate interaction energies. usm.my These calculations consider different modes of interaction, including translations and rotations, to determine the probability of various molecular configurations at different temperatures, such as room temperature (300 K) and the transition temperature (303.3 K). usm.my The stability of the molecule is then inferred from these probabilities and a calculated rigidity parameter. usm.my

Key findings from such simulations include:

The determination of the most stable molecular configurations based on interaction energy calculations. usm.my

An understanding of how molecular rigidity influences the mesophase behavior. As temperature increases, the rigidity of the molecules typically decreases, allowing for greater translational and rotational freedom. usm.my

These simulations provide a detailed picture of the intermolecular forces and motions that govern the liquid crystalline state.

Free-Energy Calculations for Phase Transitions

The transition between different phases, such as the nematic-to-isotropic (NI) phase transition, is a critical characteristic of liquid crystals. Free-energy calculations are a powerful computational tool for characterizing these transitions.

For the 4-cyano-4'-n-alkylbiphenyl (nCB) series, free-energy calculations based on the energy representation (ER) theory have been employed to study the NI phase transition. arxiv.orgresearchgate.net This method involves calculating the insertion free energy of a single nCB molecule into both the nematic and isotropic phases. arxiv.orgresearchgate.net By analyzing the temperature dependence of this free energy, researchers can gain insights into the thermodynamics of the phase transition.

A crucial aspect of these calculations is the decomposition of the free energy into its energetic and entropic components. This decomposition reveals the balance between intermolecular interaction energies and the entropy of the system at the NI phase transition temperature, providing a quantitative understanding of the driving forces behind the transition. arxiv.orgresearchgate.net

Atomistic Models and Surface Interaction Potentials

Atomistic models are fundamental to performing realistic MD simulations. These models describe the interactions between individual atoms using a set of parameters known as a force field. The accuracy of the simulation results is highly dependent on the quality of the atomistic model and the interaction potentials used.

In the context of 4-Cyanobiphenyl-4'-propylbenzoate and related molecules, atomistic simulations investigate the behavior of these molecules at interfaces, such as the air-water interface. These studies provide detailed information about:

The morphology and structure of adsorbed molecular layers.

The average tilt angles of the molecules with respect to the interface normal.

The orientational order parameters of different parts of the molecule, such as the rigid cyanobiphenyl core and the more flexible alkyl chain.

By comparing simulation results with experimental data, researchers can validate and refine the atomistic models and surface interaction potentials, leading to a more accurate understanding of the interfacial behavior of these liquid crystals.

Molecular Field Theories for Orientational Order and Elastic Properties

Molecular field theories provide a mean-field approach to understanding the collective behavior of molecules in a liquid crystal phase. These theories are particularly useful for describing the long-range orientational order and the elastic properties of the material.

The orientational order of a liquid crystal is typically characterized by an order parameter, which quantifies the degree to which the molecules are aligned along a common direction, known as the director. Molecular field theories can be used to calculate this order parameter as a function of temperature.

Furthermore, these theories can predict the elastic constants of the liquid crystal, which describe the energy cost associated with distortions of the director field, such as splay, twist, and bend deformations. Experimental techniques, like the Freedericksz transition, can be used to measure these elastic constants, providing data to validate and refine the molecular field theories. researchgate.netcapes.gov.br Reanalysis of experimental data with corrected normalizing constants has led to revised and more accurate values for the elastic constants and order parameters of several cyanobiphenyls. researchgate.netcapes.gov.br

Generalized Replica Exchange Method (gREM) for Enhanced Sampling in Phase Transitions

Simulating first-order phase transitions, such as the nematic-isotropic transition in liquid crystals, presents a significant computational challenge due to the large energy gap between the two phases. arxiv.org This can lead to poor sampling of the transition region in standard MD simulations.

The generalized replica exchange method (gREM) is an enhanced sampling technique specifically designed to overcome this difficulty. arxiv.orgresearchgate.net In gREM, multiple simulations (replicas) of the system are run in parallel at different "effective temperatures". researchgate.net By allowing exchanges of configurations between these replicas, the system can more easily cross the energy barrier associated with the phase transition. arxiv.orgresearchgate.net

The use of gREM has been shown to significantly improve the sampling of the unstable region characteristic of first-order phase transitions. researchgate.net This enhanced sampling is crucial for obtaining accurate free-energy calculations and a detailed understanding of the phase transition mechanism. arxiv.orgresearchgate.netnih.gov

Advanced Spectroscopic and Electro Optical Research Methodologies

Dielectric Spectroscopy for Molecular Dynamics and Permittivity

Dielectric spectroscopy is a powerful, non-destructive technique used to probe the rotational dynamics of polar molecules and characterize the dielectric properties of materials. For liquid crystals, it provides invaluable insights into molecular reorientation processes in different mesophases.

Broadband Dielectric Spectroscopy (BDS) for Relaxation Dynamics

Static Dielectric Constant Measurements and Anisotropy

The static dielectric constant (εs) and its anisotropy (Δε = ε∥ - ε⊥) are fundamental parameters for liquid crystals used in electro-optical devices. These measurements quantify the alignment of the material's permanent dipoles with or against a low-frequency electric field. While studies on related compounds, such as 4-cyanophenyl-4'-n-heptylbenzoate, have reported on pretransitional phenomena and dielectric properties, specific experimental values for the parallel (ε∥) and perpendicular (ε⊥) components of the static dielectric constant for 4-Cyanobiphenyl-4'-propylbenzoate could not be located in the surveyed literature.

Calorimetric Techniques for Thermodynamic Properties

Calorimetric methods are essential for determining the thermodynamic parameters associated with phase transitions in liquid crystals, such as melting and clearing points, and for quantifying the associated energy changes.

Adiabatic Calorimetry for Heat Capacity Investigations

Adiabatic calorimetry is a precise method for measuring the heat capacity (Cp) of a substance as a function of temperature. This data is fundamental for constructing a complete thermodynamic profile of a material. A search for studies employing adiabatic calorimetry to investigate the heat capacity of this compound across its different phases did not yield any specific results.

Differential Scanning Calorimetry (DSC) for Transition Enthalpies and Entropies

Differential Scanning Calorimetry (DSC) is the standard technique for identifying phase transition temperatures and measuring the associated enthalpy (ΔH) and entropy (ΔS) changes. While chemical databases like PubChem indicate that this compound possesses a liquid crystalline phase and a melting transition, specific DSC thermograms, along with tabulated values for the enthalpies and entropies of its crystal-to-nematic and nematic-to-isotropic transitions, are not present in the reviewed scientific papers. nih.gov Research on similar molecules, like 4-cyano-3-fluorophenyl 4-butylbenzoate, has shown complex polymorphism investigated by DSC, highlighting the type of data that is currently missing for the propyl-substituted compound. researchgate.net

X-ray Scattering for Structural Analysis of Mesophases

X-ray scattering (or diffraction) is a critical tool for elucidating the molecular arrangement within different liquid crystal phases (mesophases). It provides direct information on structural parameters like layer spacing in smectic phases and intermolecular distances. No dedicated X-ray scattering studies that analyze the nematic or any other mesophase structure of this compound were identified. Such studies are vital for correlating molecular structure with the macroscopic properties of the liquid crystal phase.

Magnetic Resonance Studies

Deuterium Nuclear Magnetic Resonance (2H-NMR) is a highly effective method for probing the orientational order and dynamics of liquid crystal molecules. By selectively deuterating specific sites on a molecule, researchers can measure the quadrupole splittings in the NMR spectrum, which are directly related to the orientational order parameter of the molecular axis at that site. This provides a detailed picture of molecular ordering and conformational changes across different mesophases. Furthermore, 2H-NMR can be used to map the static distribution of the director, the average local orientation of the long molecular axes, within a sample. While 2H-NMR has been extensively applied to other cyanobiphenyl compounds to determine their order parameters, specific studies focusing on the orientational order and director distribution of this compound were not identified in the surveyed literature. rsc.orgcapes.gov.br

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. In liquid crystal research, it is typically used by doping the liquid crystal host with a small quantity of a stable radical (a spin probe). The analysis of the ESR spectral lineshape provides detailed information about the rotational diffusion, orientational order, and local environment of the spin probe, which in turn reflects the microscopic dynamics and viscosity of the host liquid crystal matrix.

A search for specific ESR studies investigating the microscopic dynamics of this compound did not yield any dedicated research findings.

Optical Microscopy for Morphological and Textural Analysis

Polarizing Optical Microscopy (POM) is a fundamental and indispensable tool for the characterization of liquid crystalline materials. By observing a thin sample of the material between two crossed polarizers, the various liquid crystal phases can be identified based on their unique optical textures. These textures arise from the specific arrangement of the liquid crystal director and any associated defects. The changes in these textures upon heating or cooling allow for the precise determination of phase transition temperatures.

While POM is a standard method for identifying the mesophases of any liquid crystal, specific published images or detailed descriptions of the characteristic optical textures for the various phases of this compound could not be located in the available research. researchgate.netresearchgate.net

Freeze Fracture Transmission Electron Microscopy (FFTEM) is a sample preparation technique for TEM that provides high-resolution views of the internal structure of materials. nih.govazom.com In this method, the sample is rapidly frozen to trap its structure in a solid state. nih.gov It is then fractured under vacuum, and the exposed fracture surface is shadowed with a heavy metal (like platinum) and coated with carbon to create a stable replica. nih.govazom.com This replica is then observed with a transmission electron microscope. For liquid crystals, FFTEM can reveal detailed information about the supramolecular organization, such as the arrangement of layers in smectic phases, the structure of defects, and the morphology of columnar or cubic phases. researcher.liferesearchgate.netresearchgate.net

Photophysical Characterization in Solution and Mesophases

The photophysical properties of liquid crystalline materials like this compound are of fundamental interest for their application in electro-optical and photonic devices. The interaction of light with these molecules, both in isotropic solutions and in their ordered mesophases, provides insights into their electronic structure and dynamics. This section details the advanced spectroscopic methodologies used to characterize these properties.

UV Absorption Spectrophotometry for Electronic Transitions

UV-Vis absorption spectrophotometry is a primary technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption spectra are typically dominated by π → π* transitions associated with the conjugated biphenyl (B1667301) and benzoate (B1203000) chromophores. nih.gov

The electronic absorption spectra of molecules with similar structures, such as 4-pentylphenyl 4-n-benzoate derivatives, have been studied in various solvents. These studies reveal that the primary electronic transitions are of the π* ← π type. nih.gov In related compounds like sodium benzoate, a characteristic UV absorption band is observed around 224 nm. nih.gov For cyanobiphenyls, the absorption spectra are influenced by the molecular configuration and intramolecular charge transfer.

Table 1: Expected Electronic Transitions for this compound based on Analogous Compounds

| Chromophore | Expected Transition | Typical Wavelength Range (nm) | Reference |

| Benzoate | π → π | ~220-230 | nih.gov |

| Cyanobiphenyl | π → π | ~260-300 | researchgate.net |

Note: This table is illustrative and based on data from similar chemical structures. The exact absorption maxima for this compound may vary.

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence spectroscopy provides valuable information about the emissive properties of molecules from their excited states. For cyanobiphenyl-based liquid crystals, fluorescence is a key characteristic. Studies on similar compounds, such as n-pentyl-n'-cyanobiphenyl (5CB), have shown that the photoluminescence spectra are complex and can be attributed to both monomer and excimer (excited dimer) emission. researchgate.net

In the mesophase and solid-crystal states, 5CB exhibits monomer fluorescence as well as at least two types of excimer emission originating from different pre-dimer states. researchgate.net The monomer emission for 5CB in dilute solutions is typically observed around 335 nm, while at higher concentrations, a new emission band appears around 380 nm, which is attributed to excimer formation. The formation of these antiparallel (AP) pairs is a known phenomenon in cyanobiphenyl liquid crystals. mdpi.com

The emission from this compound is expected to be influenced by its molecular structure, which allows for intramolecular charge transfer, and its ability to form intermolecular excimers in concentrated solutions and mesophases. The specific wavelengths of emission would be dependent on the solvent and the phase of the material.

Table 2: Representative Photoluminescence Characteristics of a Related Cyanobiphenyl Compound (5CB)

| State | Emission Type | Peak Emission Wavelength (nm) | Reference |

| Dilute Solution (Isopropyl Alcohol) | Monomer | 335 | |

| Concentrated Solution (Isopropyl Alcohol) | Excimer | 380 | |

| Liquid Crystal (301 K) | Monomer/Excimer | 340-400 | researchgate.net |

| Solid Crystal (4.2 K) | Monomer/Excimer | 355-405 | researchgate.net |

Note: This table presents data for 5CB as a representative example to illustrate the expected photoluminescence behavior.

Photo-Acoustic Measurements for Nonradiative Deactivation Processes

Photo-acoustic (PA) spectroscopy is a powerful technique for studying nonradiative deactivation processes in materials. When a molecule absorbs light and does not re-emit it as photons (fluorescence or phosphorescence), the energy is typically released as heat. The PA method detects the acoustic waves generated by this heat-induced expansion. researchgate.nettandfonline.com

In the context of liquid crystals like cyanobiphenyls, PA spectroscopy has been effectively used to investigate phase transitions. researchgate.nettandfonline.com The technique is sensitive to changes in the thermal properties of the material, such as heat capacity and thermal effusivity, which often exhibit sharp changes at phase transition temperatures. researchgate.nettandfonline.com By analyzing the PA signal amplitude and phase, it is possible to deduce these thermal parameters.

Solvent Effects on Photophysical Behavior

The photophysical properties of molecules, particularly those with a significant dipole moment like this compound, are often sensitive to the polarity of their environment. This phenomenon, known as solvatochromism, manifests as shifts in the absorption and emission spectra with changes in the solvent.

Studies on analogous compounds, such as 4-pentylphenyl 4-n-benzoate derivatives, have demonstrated that the electronic absorbance and fluorescence spectra are indeed influenced by the solvent. nih.gov In these systems, as the solvent polarity increases, the energy difference between the frontier orbitals tends to decrease. nih.gov This can lead to a bathochromic (red) or hypsochromic (blue) shift in the spectral bands, depending on the relative stabilization of the ground and excited states by the solvent.

For instance, in a study of various analytical indicators, a blue shift of the n-π* transition was observed with increasing solvent polarity, attributed to hydrogen bond formation between the solute and solvent. nih.gov The ground and excited state dipole moments of molecules can be estimated using solvatochromic shift methods, providing further insight into the charge distribution in different electronic states. researchgate.neteurjchem.com

The absorption and emission spectra of this compound are expected to exhibit solvatochromic shifts. In non-polar solvents, the spectra would reflect the intrinsic electronic properties of the isolated molecule. In polar solvents, interactions between the solvent's dipole moment and the molecule's ground and excited state dipole moments would lead to shifts in the energy levels and thus the spectral positions. A comprehensive study would involve measuring the spectra in a range of solvents with varying polarity, from non-polar alkanes to polar protic and aprotic solvents.

Applications in Advanced Materials Research

Tailoring Liquid Crystal Properties for Tunable Optical Systems

Liquid crystals like those in the cyanobiphenyl family are central to the development of tunable optical systems. Their ability to alter their orientation in response to external stimuli, such as electric fields, allows for the manipulation of light. This forms the basis for devices that can control the phase, polarization, and path of light. While specific studies on 4-Cyanobiphenyl-4'-propylbenzoate are scarce, the principles of tailoring liquid crystal properties would involve blending it with other liquid crystals or polymers to optimize parameters like birefringence, dielectric anisotropy, and viscoelastic coefficients for specific optical applications.

Polymer-Liquid Crystal Composite Systems

The integration of liquid crystals into polymer matrices creates composite materials with unique, combined properties. These systems are crucial for developing flexible and robust optical and electronic components.

Interfacial Interactions and Photoalignment Mechanisms

In polymer-liquid crystal composites, the interface between the polymer and the liquid crystal is critical in determining the alignment and switching behavior of the liquid crystal molecules. Photoalignment is a non-contact method to control this alignment. It often utilizes photosensitive polymers, such as those containing cinnamate (B1238496) derivatives. When exposed to polarized UV light, these polymers undergo photochemical reactions like photodimerization or trans-cis isomerization, creating an anisotropic surface that directs the alignment of the liquid crystal molecules. researchgate.net While this mechanism is well-documented for materials like polyvinyl-fluoro-cinnamate (PVCN-F), its specific interaction with this compound has not been detailed. researchgate.net

Integration in Optical and Electrical Devices

Polymer-stabilized or polymer-dispersed liquid crystal systems are integrated into a variety of optical and electrical devices beyond displays. These include smart windows, tunable lenses, and light shutters. The function of these devices relies on the ability to switch the liquid crystal between a scattering or opaque state and a transparent state by applying an electric field. The specific properties of this compound, such as its clearing point and dielectric constants, would be key factors in its suitability and performance in such devices.

Nanoparticle-Doped Liquid Crystal Composites

Doping liquid crystals with nanoparticles is an emerging strategy to enhance their intrinsic properties and introduce new functionalities.

Influence of Carbon Dots on Molecular Alignment and Dielectric Properties

Research on related cyanobiphenyls, such as 8CB, has shown that doping with carbon dots (CDs) can significantly influence the liquid crystal's properties. rri.res.inresearchgate.netnih.govsmolecule.com At certain concentrations, CDs can induce a shift in the molecular alignment of the host liquid crystal, for instance, from a planar to a vertical alignment. rri.res.innih.govsmolecule.com This change is often attributed to the accumulation of CDs at the substrate surface and their interactions with the alignment layers. researchgate.netnih.govsmolecule.com Doping with CDs has also been observed to increase the dielectric permittivity and electrical conductivity of the liquid crystal host. rri.res.innih.govsmolecule.com It is plausible that similar effects would be observed in this compound, though experimental verification is needed.

Table 1: Effects of Carbon Dot Doping on Cyanobiphenyl Liquid Crystals (General Observations)

| Property | Observation upon Doping with Carbon Dots | Potential Reason | Citation |

|---|---|---|---|

| Molecular Alignment | Can induce a transition from planar to vertical alignment. | Accumulation and interaction of CDs at the substrate-LC interface. | rri.res.inresearchgate.netnih.gov |

| Dielectric Permittivity | Magnitude can increase with CD concentration. | Change in molecular alignment and contribution from the CDs themselves. | rri.res.innih.govsmolecule.com |

| Electrical Conductivity | Significant increase observed in some cases. | Lowering of viscosity and changes in molecular alignment. | rri.res.innih.govsmolecule.com |

Perovskite Quantum Dot Integration for Tunable Birefringence

The integration of perovskite quantum dots (PQDs) into liquid crystals is a promising avenue for creating advanced photonic materials. researchgate.net Research on 8CB has demonstrated that doping with CsPbBr₃ PQDs can tune the birefringence of the liquid crystal material without significantly altering the phase alignment. researchgate.net This tunability, combined with the unique photoluminescent properties of quantum dots, opens up possibilities for novel electro-optical devices with enhanced functionalities. researchgate.netmdpi.com The interaction and dispersion of PQDs within a this compound host would be critical for achieving stable composites with predictable and tunable optical properties.

Ferroelectric Nanoparticle Doping for Enhanced Dielectric Performance

The incorporation of ferroelectric nanoparticles into nematic liquid crystals, such as those in the cyanobiphenyl family, has been shown to dramatically alter the dielectric properties of the host material. tandfonline.com This doping results in a significant enhancement of the dielectric anisotropy (Δε), a key parameter in many electro-optical applications. tandfonline.com

The presence of these nanoparticles can lead to a highly enhanced dielectric anisotropy, reaching values as high as 120 at frequencies below 100 Hz, while maintaining a low loss tangent. tandfonline.com This enhancement is a result of interfacial polarization effects at the nanoparticle-liquid crystal boundary. tandfonline.com Furthermore, the introduction of ferroelectric nanoparticles can influence the ionic transport within the liquid crystal, which is a critical factor for the performance and lifetime of liquid crystal-based devices. arxiv.org The nanoparticles, covered by ionic-electronic screening charges, can become polarized in an external field and affect the movement of ions within the liquid crystal host. arxiv.org

Table 1: Dielectric Properties of Ferroelectric Nanoparticle-Doped Nematic Liquid Crystals

| Property | Observation | Reference |

|---|---|---|

| Dielectric Anisotropy (Δε) | Significantly increased; values up to 120 at f < 100 Hz and 27 at f > 100 Hz have been achieved. | tandfonline.com |

| Static Dielectric Permittivity | More than doubled compared to pure liquid crystal. | tandfonline.com |

| Low-Frequency Relaxation | Appearance of relaxation around 500 Hz due to interfacial polarization. | tandfonline.com |

Liquid Crystals as Templates for Materials Fabrication

The self-assembling nature of liquid crystals, including this compound and its analogues, provides a powerful tool for templating the synthesis of advanced porous materials. mdpi.comtandfonline.com This technique, often referred to as liquid crystal templating (LCT), utilizes the ordered liquid crystal phase as a scaffold to direct the formation of a solid matrix, typically a polymer or silica (B1680970). nih.govresearchgate.net

The process generally involves dissolving a reactive monomer and a photoinitiator within the liquid crystal host. The liquid crystal mixture is then aligned into a specific configuration, and polymerization is initiated, usually by UV light. This solidifies the monomer around the liquid crystal molecules. Subsequently, the non-reactive liquid crystal (like 4-cyano-4'-pentylbiphenyl (B1218408), a related compound) is extracted, leaving behind a porous material whose structure is a negative replica of the liquid crystal's ordered phase. nih.gov

This method allows for the fabrication of mesoporous films with predetermined pore alignment and tunable pore sizes, typically in the range of 10 to 40 nanometers. nih.gov The orientation of the pores is dictated by the alignment of the liquid crystal director during the polymerization step. nih.gov These templated materials exhibit highly anisotropic properties. For example, polymeric films created using this technique have shown a flux that is two orders of magnitude higher when the pores are aligned parallel to the direction of permeate flow compared to a perpendicular alignment. nih.gov Such precisely engineered porous structures are promising for a variety of applications, including ultrafiltration, drug delivery, and catalysis. nih.gov

Table 2: Characteristics of Materials Fabricated via Liquid Crystal Templating

| Feature | Description | Reference |

|---|---|---|

| Material Type | Mesoporous polymeric or silica films and hydrogels. | mdpi.comnih.govrsc.org |

| Pore Size | Tunable, typically in the 10-40 nm range. | nih.gov |

| Pore Alignment | Predetermined by the alignment of the liquid crystal director. | nih.gov |

| Anisotropy | High mechanical and flow anisotropy based on pore direction. | nih.govrsc.org |

Emerging Research Frontiers

Discovery and Characterization of Novel Liquid Crystalline Phases

The quest for new liquid crystalline phases in cyanobiphenyl-based molecules is a major driver of innovation. While traditional nematic and smectic phases are well-understood, researchers are exploring molecular modifications to induce more exotic and potentially useful phases, such as the twist-bend nematic (NTB) phase.

Detailed research findings show that the molecular architecture is a critical determinant of the resulting liquid crystalline phase. For example, the synthesis of dimers based on cyanobiphenyl or cyanoterphenyl units linked by a flexible spacer has been a fruitful strategy. Studies on homologous series of cyanobiphenyl dimers (CBnCB) demonstrate that the length and parity (odd or even number of atoms) of the spacer are crucial. Odd-membered spacers often promote the necessary molecular curvature for the formation of the NTB phase, whereas even-membered spacers typically favor only the standard nematic phase. rsc.orgtandfonline.com

Furthermore, the introduction of different linking atoms, such as sulfur, can alter the phase behavior. Sulfur-linked cyanoterphenyl dimers have been shown to exhibit higher nematic-isotropic transition temperatures compared to their cyanobiphenyl counterparts, a change attributed to the enhanced molecular interaction strength of the terphenyl group. rsc.org Similarly, replacing the alkyl or alkoxy chain in traditional cyanobiphenyls (like nCB or nOCB) with an alkylseleno- (nSeCB) or alkylthio- (nSCB) group significantly impacts the phase transitions. The nSeCB and nSCB series tend to exhibit monotropic phases (phases that appear only on cooling), in contrast to the enantiotropic phases (visible on both heating and cooling) of many nCB and nOCB compounds. rsc.org This is attributed to the different bond angles, bond lengths, and rotational barriers associated with the selenium and sulfur atoms, which affect molecular shape and flexibility. rsc.org

Characterization of these novel phases relies heavily on a combination of techniques, including Polarized Optical Microscopy (POM) for identifying characteristic textures and Differential Scanning Calorimetry (DSC) for determining transition temperatures and enthalpies. rsc.orgresearchgate.netacs.org

| Compound Family | Key Structural Feature | Observed Novel/Modified Phases | Influence on Phase Behavior |

| Cyanobiphenyl Dimers (CBnCB) | Two cyanobiphenyl units linked by an alkyl spacer. | Twist-Bend Nematic (NTB) | Odd-numbered spacers promote molecular bend, favoring the NTB phase. rsc.orgtandfonline.com |

| Sulfur-Linked Cyanoterphenyl Dimers | Cyanoterphenyl units linked via a sulfur atom. | Higher stability Nematic Phase | Enhanced interaction strength from the terphenyl group increases transition temperatures. rsc.org |

| 4′-Alkylseleno-4-cyanobiphenyls (nSeCB) | Selenium atom linking the alkyl chain to the biphenyl (B1667301) core. | Monotropic Nematic Phases | Increased flexibility and altered bond angles of the C-Se-C linkage lower phase transition temperatures. rsc.org |

| Liquid Crystal Composites | Cyanobiphenyls doped with nanoparticles (e.g., gold). | Modified Nematic and Smectic Phases | Nanoparticles can alter local ordering, affecting phase stability and transition temperatures. researchgate.net |

Advanced Multiscale Computational Approaches for Predictive Materials Design

The design of new liquid crystal materials with tailored properties is increasingly being accelerated by advanced computational methods. Multiscale modeling, which combines quantum mechanical calculations with atomistic and coarse-grained simulations, provides a powerful tool for predicting the behavior of molecules like 4-Cyanobiphenyl-4'-propylbenzoate before they are synthesized.

At the most fundamental level, ab initio quantum chemistry calculations are used to develop accurate force fields. These force fields are the mathematical functions that describe the interactions between atoms in the molecule. nih.govacs.org Researchers have successfully used this approach to create force fields for the 4-n-alkyl-4'-cyanobiphenyl (nCB) series that accurately reproduce experimental thermodynamic and transport properties. nih.gov

These force fields are then used in large-scale Molecular Dynamics (MD) simulations. MD simulations track the movement of every atom in a system over time, allowing researchers to observe the spontaneous self-assembly of molecules into liquid crystalline phases. azom.comresearchgate.net These simulations can predict key properties such as:

Phase Transition Temperatures : MD can estimate the temperatures for crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic transitions. nih.govazom.com

Order Parameters : The degree of orientational order in the nematic and smectic phases can be calculated and compared with experimental values. nih.govacs.org

Structural Properties : Layer spacing in smectic phases and film thickness can be determined. azom.com

The Odd-Even Effect : Simulations have successfully reproduced the well-known odd-even effect, where properties like clearing temperatures oscillate depending on whether the alkyl chain has an odd or even number of carbon atoms. nih.govacs.org

Studies have shown that the accuracy of these predictions is highly sensitive to the details of the force field, particularly the handling of electrostatic interactions. For example, simulations of 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) showed that rescaling the atomic charges to better match the experimental molecular dipole moment in the condensed phase significantly improved the prediction of the nematic-isotropic transition temperature (TNI). figshare.com This feedback loop, where simulations guide experimental work and experimental results refine the simulation models, is at the heart of predictive materials design.

| Computational Method | Scale | Predicted Properties for Cyanobiphenyl Systems | Key Finding |

| Ab Initio Quantum Chemistry | Electronic | Atomic charges, dipole moments, dihedral potentials. | Provides the fundamental parameters for creating accurate force fields. nih.govfigshare.com |

| Atomistic Molecular Dynamics (MD) | Atomic | Phase transition temperatures, order parameters, density, odd-even effects, layer spacing. | Can reproduce experimental phase behavior and provide molecular-level insight into structure. nih.govacs.orgazom.com |

| Coarse-Graining | Molecular Segments | Large-scale morphology, phase transitions over longer timescales. | Enables the simulation of larger systems and longer phenomena than accessible with all-atom MD. acs.org |

Green Chemistry Principles in the Synthesis of New Derivatives

The chemical industry is undergoing a significant shift towards more sustainable and environmentally friendly practices. The synthesis of new derivatives of this compound is being re-evaluated through the lens of green chemistry, which emphasizes waste reduction, the use of less hazardous substances, and improved energy efficiency.

Historically, the synthesis of the core 4-cyanobiphenyl (B145940) structure involved multi-step processes that often used hazardous reagents. For instance, early methods could involve the use of highly toxic and corrosive liquid bromine and acutely toxic copper(I) cyanide, leading to significant environmental pollution and health risks. google.com

Modern research focuses on developing greener synthetic pathways. A key approach is the use of transition metal-catalyzed cross-coupling reactions. One innovative method involves generating a Grignard reagent from halogenated benzene (B151609), which then reacts with a boric acid ester to form a diphenylboronic acid derivative in situ. This intermediate is then coupled with a p-halobenzonitrile using a palladium or nickel catalyst. google.com This process avoids the use of expensive and air-sensitive reagents, proceeds under milder conditions, and significantly reduces the production of hazardous waste, with reported yields between 37-87%. google.com

Other green chemistry principles being explored for the synthesis of related organic molecules, which could be applied to cyanobiphenyl derivatives, include:

Use of Greener Solvents : Replacing traditional volatile organic compounds with alternatives like deep eutectic solvents (DES), which are often biodegradable and have low toxicity. For example, a DES of glucose and urea (B33335) has been used as an effective medium for synthesizing piperidin-4-one derivatives. asianpubs.org

Alternative Energy Sources : Utilizing methods like microwave irradiation or photo-catalysis with eco-friendly light sources (e.g., ECO-UVA lights) to drive reactions, which can reduce reaction times and energy consumption compared to conventional heating. und.edu

Atom Economy : Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing byproducts.

By adopting these principles, the synthesis of novel liquid crystal materials can become more cost-effective, safer, and more sustainable.

Interdisciplinary Research at the Interface of Chemistry, Physics, and Materials Engineering

The development of advanced materials based on this compound is a fundamentally interdisciplinary endeavor, requiring synergistic collaboration between chemists, physicists, and materials engineers.

Chemistry : At the foundation, synthetic chemists design and create new molecules. They strategically modify the molecular structure—by altering the length of alkyl chains, introducing different functional groups, or creating dimers and polymers—to tune the material's properties. rsc.orgrsc.orgnih.gov The synthesis of novel homologous series, such as the 4′-alkylseleno-4-cyanobiphenyls (nSeCB), provides physicists and engineers with new systems to study and exploit. rsc.org

Physics : Physicists investigate the fundamental principles that govern how these molecules self-assemble into different phases. They use techniques like polarized light microscopy, X-ray diffraction, and calorimetry to characterize the thermodynamic and structural properties of the liquid crystalline phases. researchgate.netacs.org They also develop theoretical models and computational simulations (as discussed in 8.2) to understand the relationship between molecular properties (like shape and polarity) and macroscopic behavior (like phase transitions). azom.comfigshare.com

Materials Engineering : Materials engineers apply this fundamental knowledge to create functional devices and technologies. This includes optimizing liquid crystal mixtures for displays, which requires materials with specific dielectric anisotropy, viscosity, and a broad operational temperature range. researchgate.net A significant area of research is the development of liquid crystal composites, where nanoparticles are dispersed within a liquid crystal host to enhance its properties. For example, doping cyanobiphenyls with gold nanoparticles can dramatically affect mesophase stability and lower the switching voltages and times, making them better candidates for display applications. researchgate.net Engineers also explore novel applications, such as using liquid crystal droplets embedded in polymer gels as sensitive chemical sensors for volatile organic compounds (VOCs). acs.org

This integrated approach, where chemical synthesis, physical characterization, and engineering application are pursued in parallel, is essential for accelerating the discovery and implementation of next-generation liquid crystal technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.